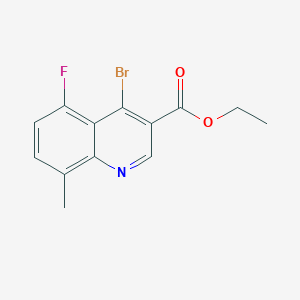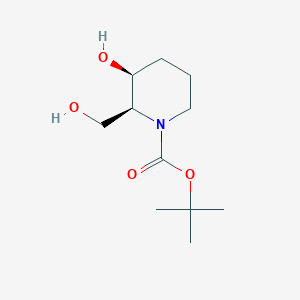
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . This compound is characterized by the presence of a tert-butyl group, which is known for its unique reactivity pattern in chemical transformations .
Vorbereitungsmethoden
The synthesis of tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds can be facilitated using these systems .
Analyse Chemischer Reaktionen
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The unique reactivity pattern of the tert-butyl group plays a significant role in these transformations . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds . In biology and medicine, piperidine derivatives are important synthetic medicinal blocks for drug construction . The compound’s unique reactivity pattern also makes it valuable in biocatalytic processes and biosynthetic pathways .
Wirkmechanismus
The mechanism of action of tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate . While both compounds contain a tert-butyl group and a hydroxymethyl group, they differ in their core structures, with one being a piperidine derivative and the other a pyrrolidine derivative. This difference in core structure can lead to variations in their reactivity and applications.
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
tert-butyl (2S,3S)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
ZKEONVKQWLDESS-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@@H]1CO)O |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methylpyrrolo[1,2-a]pyrimidine-8-carboxylicacid](/img/structure/B13007444.png)
![ethyl 3-oxo-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B13007447.png)

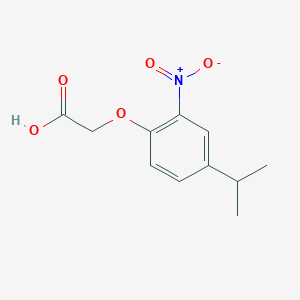
![1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13007467.png)
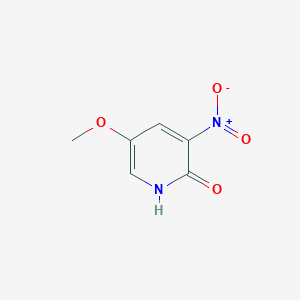
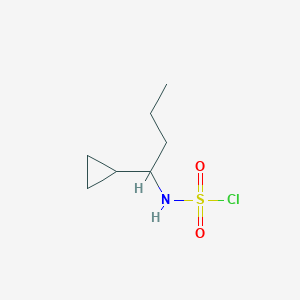
![3-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)butanoic acid](/img/structure/B13007480.png)
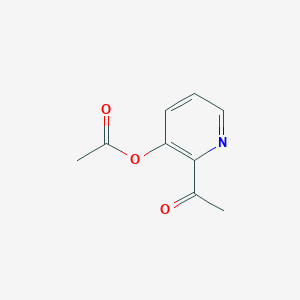
![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13007488.png)
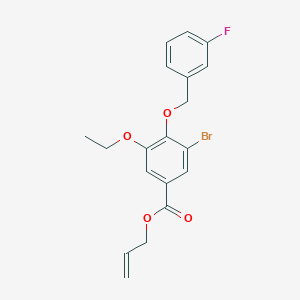
![2,2-dimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13007499.png)
![Ethyl[2-(oxetan-3-ylsulfanyl)pentan-3-yl]amine](/img/structure/B13007506.png)
